![molecular formula C13H10ClFN2O2 B2604555 3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1613051-33-4](/img/structure/B2604555.png)
3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid
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Description
3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid, also known as CP-945,598, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of molecules that play a key role in inflammation and pain. CP-945,598 has been studied extensively for its potential therapeutic applications in various diseases.
Scientific Research Applications
Aurora Kinase Inhibitor
Research has identified compounds that inhibit Aurora A, which may be useful in treating cancer. This highlights the potential of pyrazole derivatives in cancer therapeutics through the modulation of key cellular pathways (ロバート ヘンリー,ジェームズ, 2006).
Structural Characterization and Synthesis
Studies have synthesized and characterized isostructural compounds with a focus on pyrazole derivatives, showcasing their potential in material sciences and organic chemistry. The structural determination aids in understanding the molecular conformation and properties of these compounds (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).
Optical Nonlinearity
A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized for their optical nonlinearity, indicating their potential use in optical limiting applications. This underscores the relevance of pyrazole derivatives in developing new materials for photonic technologies (B. Chandrakantha, A. Isloor, K. Sridharan, R. Philip, P. Shetty, M. Padaki, 2013).
Antimicrobial Activity
Pyrazole derivatives have been evaluated for their antimicrobial activity, highlighting the potential for developing new antibacterial agents. The synthesis and characterization of these compounds provide insights into their potential medical applications (N. P. Rai, V. Narayanaswamy, S. Shashikanth, P. Arunachalam, 2009).
Fluorinated Pyrazoles in Medicinal Chemistry
The development of 3-amino-4-fluoropyrazoles through a synthetic strategy for monofluorination highlights the importance of fluorinated pyrazoles as building blocks in medicinal chemistry. This research emphasizes the role of such compounds in the synthesis of pharmacologically active molecules (Riccardo Surmont, G. Verniest, Mathias De Schrijver, J. Thuring, P. ten Holte, F. Deroose, N. de Kimpe, 2011).
properties
IUPAC Name |
(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c1-8-11(6-7-12(18)19)13(14)17(16-8)10-4-2-9(15)3-5-10/h2-7H,1H3,(H,18,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPCSJDAVPGCQE-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)Cl)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)O)Cl)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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